molecular formula C10H17N3 B12864026 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine CAS No. 95138-18-4

2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine

Cat. No.: B12864026
CAS No.: 95138-18-4
M. Wt: 179.26 g/mol
InChI Key: OPQLVFWNSXMSPV-UHFFFAOYSA-N
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Description

2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine is a piperazine derivative characterized by a pyrrole-substituted ethyl side chain. Piperazine-based compounds are widely utilized in medicinal chemistry due to their ability to enhance aqueous solubility, bioavailability, and pharmacokinetic profiles . The pyrrole moiety in this compound introduces a heterocyclic aromatic system, which may influence electronic properties, receptor binding, and metabolic stability.

Properties

CAS No.

95138-18-4

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-pyrrol-1-ylethyl)piperazine

InChI

InChI=1S/C10H17N3/c1-2-7-13(6-1)8-3-10-9-11-4-5-12-10/h1-2,6-7,10-12H,3-5,8-9H2

InChI Key

OPQLVFWNSXMSPV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CCN2C=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine typically involves the reaction of 1-(2-bromoethyl)pyrrole with piperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine has been investigated for its potential as an antimicrobial and anticancer agent. Studies indicate that derivatives of this compound exhibit significant activity against various microbial strains and tumor cell lines.

  • Antimicrobial Activity: Research has shown that compounds similar to 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine demonstrate potent antimicrobial effects. For instance, derivatives have been tested against Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Antitumor Activity: The compound's interaction with sigma receptors has been linked to antiproliferative effects in cancer cells. Agonists targeting these receptors can induce cytotoxicity in resistant tumors, suggesting a promising avenue for therapeutic development.

Biological Research

The biological significance of 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine extends to its potential roles in neuropharmacology. Its structural characteristics allow it to interact with various biological targets, influencing cellular pathways related to proliferation and apoptosis.

  • Mechanism of Action: The compound may modulate the activity of specific receptors or enzymes involved in critical cellular processes. For example, its ability to inhibit PD-1/PD-L1 interactions suggests potential immunomodulatory effects that could enhance T-cell responses against tumors.

Material Science

Beyond biological applications, 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine is being explored in material science for its role as an intermediate in the synthesis of novel materials. Its unique structure allows for the development of polymers with specific properties suitable for various applications.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various derivatives of 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine against common pathogens. Results indicated that certain derivatives exhibited MIC values significantly lower than conventional antibiotics, highlighting their potential as effective antimicrobial agents.

Case Study: Antitumor Activity

In vitro studies assessed the antiproliferative effects of 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine on multiple cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in sigma receptor-expressing tumors, suggesting a mechanism involving receptor-mediated signaling pathways.

Mechanism of Action

The mechanism of action of 2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine derivatives exhibit diverse pharmacological activities based on their substituents. Below is a comparative analysis of 2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine with key analogs:

Compound Substituent Target/Activity Therapeutic Use Key Findings
2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine Pyrrole-ethyl chain Not explicitly stated (inference: CNS) Potential neurological disorders Pyrrole’s electron-rich structure may enhance receptor interactions or metabolic stability.
K-604 (ACAT-1 inhibitor) 2-Mercaptobenzimidazole-ethyl ACAT-1 enzyme inhibition Atherosclerosis, hyperlipidemia Sulfur-containing groups improve enzyme inhibition efficacy via thiol interactions .
GBR12909 Bis(4-fluorophenyl)methoxy-ethyl Dopamine transporter (DAT) inhibition Cocaine addiction Fluorinated aryl groups enhance DAT affinity and selectivity .
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-isoindol-1-one Methoxyphenyl-ethyl 5-HT1A receptor agonist Anxiety, depression Methoxy group optimizes serotonin receptor binding via hydrogen bonding .
Benzothiazole-piperazine-dithiocarbamates Benzothiazole-thiocarbamate Acetylcholinesterase inhibition Alzheimer’s disease Thiocarbamate moiety enhances enzyme inhibition through sulfur-metal interactions .

Physicochemical Properties

  • Solubility : Piperazine’s basic nitrogen improves aqueous solubility, but pyrrole’s hydrophobicity may reduce it compared to polar substituents (e.g., methoxy or hydroxyl groups) .
  • Metabolic Stability : Pyrrole’s aromaticity may resist oxidative metabolism better than aliphatic chains (e.g., ethylenediamine derivatives) .

Biological Activity

2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The compound features a piperazine core linked to a pyrrole moiety, which is known for its diverse biological activities. The molecular formula is C10H14N2C_{10}H_{14}N_2, with a molecular weight of approximately 162.23 g/mol. The unique combination of these functional groups suggests potential interactions with various biological targets.

1. Antipsychotic Potential

Research has indicated that piperazinyl derivatives, including those similar to 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine, exhibit significant affinity for dopamine (D2) and serotonin (5-HT1A) receptors. A study reported that certain pyrrole Mannich bases showed promise as antipsychotic agents by inhibiting the conditioned avoidance response (CAR) in rats without causing extrapyramidal side effects, suggesting a favorable safety profile for compounds with similar structures .

2. Neuroprotective Effects

Compounds containing pyrrole have been shown to protect neuronal cells against oxidative stress. In vitro studies demonstrated that derivatives of pyrrole could inhibit neurotoxic effects in human astrocytoma cells and neuronal cells, indicating their potential as neuroprotective agents .

3. Antimicrobial Activity

Pyrrole derivatives have also exhibited antimicrobial properties. A recent study highlighted the antibacterial activity of pyrrole-based compounds against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine may possess similar antimicrobial efficacy.

The biological activities of 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine can be attributed to its ability to modulate neurotransmitter systems and interact with various receptors:

  • Dopamine Receptors : The compound's structural similarity to known D2 receptor ligands suggests it may act as an antagonist or partial agonist at these sites.
  • Serotonin Receptors : Its interaction with 5-HT1A receptors may contribute to its neuroprotective and anxiolytic effects.
  • Antimicrobial Mechanisms : The presence of the pyrrole ring may enhance membrane permeability, allowing the compound to disrupt bacterial cell integrity.

Case Studies and Research Findings

StudyFindings
Antipsychotic Activity Compounds similar to 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine showed significant D2 receptor binding without causing extrapyramidal symptoms .
Neuroprotection Pyrrole derivatives demonstrated protective effects against oxidative stress in neuronal cells, outperforming standard antioxidants .
Antimicrobial Efficacy Exhibited MIC values between 3.12 and 12.5 µg/mL against common pathogens, indicating potential as an antibacterial agent .

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